N-isopropylpyrimidine-2-sulfonamide
Description
N-Isopropylpyrimidine-2-sulfonamide is a pyrimidine-derived sulfonamide compound characterized by an isopropyl group attached to the nitrogen of the sulfonamide moiety and a pyrimidine ring system.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-propan-2-ylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6(2)10-13(11,12)7-8-4-3-5-9-7/h3-6,10H,1-2H3 |
InChI Key |
MBOGBEFWVXDQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of N-isopropylpyrimidine-2-sulfonamide lies in its isopropyl-sulfonamide group and pyrimidine core. Comparisons with analogous compounds reveal critical differences:
- Electronic Effects : The electron-withdrawing fluorine in the fluorophenyl derivative () may enhance binding to polar enzyme active sites, whereas the isopropyl group in the target compound contributes to hydrophobic interactions .
- Conformational Flexibility : Crystal structure data for the fluorophenyl analog () show a dihedral angle of 85.2° between the pyrimidine and fluorophenyl rings, suggesting restricted rotation. In contrast, the isopropyl group in this compound likely allows greater flexibility, impacting packing efficiency and solubility .
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
- Lipophilicity : The isopropyl group increases logP compared to methyl but remains lower than fluorophenyl-containing analogs, balancing membrane permeability and solubility.
- Thermal Stability : The fluorophenyl derivative’s crystal structure () exhibits strong hydrogen-bonding networks (O–H···N, C–H···O), which may improve thermal stability relative to alkyl-substituted variants .
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